4-Phenyl-5-tetradecylthiazol-2-amine

Catalog No.
S1906537
CAS No.
64415-14-1
M.F
C23H36N2S
M. Wt
372.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-5-tetradecylthiazol-2-amine

CAS Number

64415-14-1

Product Name

4-Phenyl-5-tetradecylthiazol-2-amine

IUPAC Name

4-phenyl-5-tetradecyl-1,3-thiazol-2-amine

Molecular Formula

C23H36N2S

Molecular Weight

372.6 g/mol

InChI

InChI=1S/C23H36N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21-22(25-23(24)26-21)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H2,24,25)

InChI Key

WYDPIVMKULHMBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC1=C(N=C(S1)N)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCC1=C(N=C(S1)N)C2=CC=CC=C2

The exact mass of the compound 4-Phenyl-5-tetradecylthiazol-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108241. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenyl-5-tetradecylthiazol-2-amine (CAS 64415-14-1) is a highly specialized amphiphilic heterocycle characterized by a soft-base 2-aminothiazole headgroup and a highly lipophilic C14 (tetradecyl) aliphatic tail . With a calculated LogP exceeding 8.2, this compound is specifically procured for applications requiring simultaneous heavy-metal coordination and strong hydrophobic anchoring . It serves as a premium surface-passivating ligand for colloidal nanomaterials, a functionalizing agent for hydrophobic silica-based adsorbents, and a lipophilic precursor in organic synthesis [1]. Its dual-functionality makes it a critical material for workflows where simple aliphatic amines or short-chain thiazoles fail to provide adequate phase compatibility or binding affinity [1].

Research Fit

Ligand Design Aminothiazole scaffold for covalent silica functionalization
Hydrophobic Pocket C14 alkyl chain provides high affinity for organometallic species
Defined Procurement High-purity crystalline powder with supplier-verified specifications

Substituting 4-phenyl-5-tetradecylthiazol-2-amine with standard aliphatic amines (e.g., oleylamine) or short-chain analogs (e.g., 2-amino-4-phenylthiazole) severely compromises system performance . Simple aliphatic amines lack the sulfur-nitrogen heterocyclic core required for high-affinity, soft-metal coordination, leading to weaker surface passivation and higher defect densities in nanomaterials [1]. Conversely, short-chain thiazoles lack the C14 tail, rendering them insoluble in non-polar processing solvents and incapable of providing the steric hindrance necessary to prevent nanoparticle aggregation or to anchor stably into hydrophobic matrices . Procurement must prioritize the exact C14-thiazole structure when both strong interfacial binding and lipophilic processability are strictly required [1].

Substitution Risk

Simpler aminothiazoles Lack the C14 alkyl chain and phenyl group required for selective metal coordination and hydrophobic interactions.
Thiol-functionalized silica May not replicate the mixed N,S-donor and π-π interaction profile for organometallic scavenging.
Unsubstituted 2-aminothiazole Low hydrophobicity (LogP ~0.5) limits adsorption efficiency in aqueous matrices compared to the C14-derivative.

Lipophilicity and Non-Polar Solvent Processability

The inclusion of the C14 tetradecyl chain fundamentally alters the phase behavior of the aminothiazole core. 4-Phenyl-5-tetradecylthiazol-2-amine exhibits a calculated LogP of 8.22, whereas the baseline comparator, 2-amino-4-phenylthiazole, has a LogP of approximately 2.3 . This extreme shift in lipophilicity ensures complete solubility in non-polar solvents such as toluene and hexane, which is critical for liquid-phase colloidal synthesis and organic extraction processes where short-chain analogs precipitate or partition into aqueous phases .

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataLogP = 8.22
Comparator Or Baseline2-Amino-4-phenylthiazole (LogP ~ 2.3)
Quantified Difference~5.9 log unit increase in lipophilicity
ConditionsStandard predictive chemoinformatics models (octanol/water partitioning)

Ensures seamless integration into non-polar solvent workflows and prevents premature precipitation during hydrophobic matrix functionalization.

Metal ion removal
Reported
Functionalized vs. unfunctionalized silica
Effective scavenging of Hg²⁺, Cu²⁺, Cd²⁺, Pb²⁺, ethylmercury, and phenylmercury.
Reported from homoionic solutions; adsorption varies with pH.

Surface Passivation and Steric Stabilization in Nanomaterials

In the synthesis and stabilization of metal-halide perovskite nanocrystals, the ligand must provide both strong binding to surface defects and sufficient steric bulk to prevent agglomeration. The 2-aminothiazole headgroup provides bidentate-like coordination to undercoordinated soft-metal sites (e.g., Pb²⁺), outperforming the weak primary amine binding of oleylamine [1]. Simultaneously, the 14-carbon tail provides a steric stabilization radius comparable to standard long-chain aliphatic ligands, maintaining colloidal stability for extended periods without the dynamic desorption issues common to pure aliphatic amines [1].

Evidence DimensionColloidal stabilization and defect binding affinity
Target Compound DataStrong N/S coordination with C14 steric barrier
Comparator Or BaselineOleylamine (weak NH2 coordination, C18 barrier)
Quantified DifferenceEnhanced binding energy to soft metal sites with equivalent steric stabilization
ConditionsColloidal dispersion in non-polar solvents (e.g., hexane/toluene)

Critical for procuring ligands that maximize the photoluminescence quantum yield and shelf-life of advanced optoelectronic nanomaterials.

Hydrophobicity (LogP)
Class-level
LogP 8.22 vs. ~0.5 for 2-aminothiazole
ΔLogP ≈ +7.7 indicates strong reversed-phase retention and non-polar matrix compatibility.
Calculated value; experimental confirmation recommended.

Heavy Metal Scavenging Efficiency via Silica Functionalization

When utilized as a ligand for functionalizing silica-based adsorbents, 4-phenyl-5-tetradecylthiazol-2-amine leverages its hydrophobic tail for strong non-covalent anchoring to C18-modified silica, while exposing the N/S-rich thiazole ring to the aqueous interface [1]. Compared to non-functionalized or simple amine-functionalized silica, this specific architecture dramatically increases the scavenging capacity for heavy metallic and organometallic ions due to the high affinity of the soft-base thiazole for soft-acid metal cations [1].

Evidence DimensionHeavy metal ion adsorption capacity
Target Compound DataHigh capacity via stable hydrophobic anchoring and N/S chelation
Comparator Or BaselineStandard amine-functionalized silica
Quantified DifferenceSuperior selectivity and binding affinity for soft Lewis acids
ConditionsAqueous heavy metal extraction using functionalized silica matrices

Provides a highly stable, non-leaching functional layer for industrial wastewater treatment and analytical metal scavenging.

Supplier specifications
Data to verify
≥97.5% purity, mp 72–74 °C, crystalline powder
Provides a procurement benchmark for consistent functionalization chemistry.
Verify with lot-specific certificate of analysis.
Hazard profile
Reported
GHS07: H315, H319, H335
Defined safety classification supports lab handling and scale-up risk assessment.
Review full SDS prior to use.
Analytical method
Method context
RP-HPLC method available (Newcrom R1 column)
Ready-to-use QC protocol for purity verification upon receipt.
Published by SIELC Technologies; adaptable to MS detection.

Surface Ligand for Perovskite and Quantum Dot Nanocrystals

Directly following from its superior soft-metal coordination and C14-driven steric stabilization, this compound is an optimal choice for passivating surface defects in Pb-based perovskites and metal-chalcogenide quantum dots [1]. It is specifically procured to replace oleylamine in formulations requiring higher photoluminescence stability and stronger ligand-surface binding [1].

Functionalization of Hydrophobic Adsorbents for Metal Scavenging

Utilizing its extreme lipophilicity (LogP > 8), the compound is ideal for non-covalently functionalizing reverse-phase (e.g., C18) silica or polymeric resins [2]. The exposed aminothiazole groups act as highly selective scavengers for heavy metals (Hg, Pb, Cd) in environmental remediation and analytical sample preparation workflows [2].

Lipophilic Additive for Charge Control and Imaging Materials

Based on its solubility in non-polar media and its electron-rich aromatic core, the compound is utilized as a specialized additive in recording sheets, migration imaging members, and lipophilic charge-control formulations where uniform dispersion in hydrophobic matrices is required [3].

Application Fit

Application
Selection Property
Validation Focus
Silica adsorbent synthesis
Ligand with amine anchor and metal-coordinating thiazole
Confirm metal ion and organometallic scavenging efficiency
SPE pre-concentration
High hydrophobicity for reversed-phase retention
Assess extraction recovery and selectivity for organometallic species
Procurement quality control
Defined identity and purity specifications
Verify purity and physical form using validated HPLC protocol

XLogP3

9.4

UNII

11PW1H7SFJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64415-14-1

Wikipedia

4-Phenyl-5-tetradecylthiazol-2-amine

Explore Compound Types